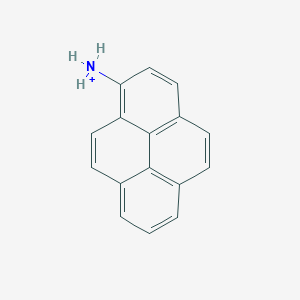

Pyren-1-aminium

Description

Significance of Pyrene (B120774) Core in Functional Materials and Probes

The pyrene core, a rigid, planar structure of four fused benzene (B151609) rings, is a remarkable building block for functional organic materials. nih.govfoodb.ca Its exceptional photophysical characteristics, such as high fluorescence quantum yields, a long fluorescence lifetime, and the unique ability to form excited-state dimers known as excimers, make it highly valuable. mdpi.comnih.gov

This excimer formation is a key feature; at low concentrations, pyrene derivatives typically exhibit a structured monomer fluorescence in the blue region of the spectrum (around 370–420 nm). mdpi.com As concentration increases or when molecules are brought into close proximity, they can form excimers that emit light at longer, red-shifted wavelengths (around 450–550 nm). mdpi.com This distinct, concentration-dependent dual fluorescence has been harnessed to create ratiometric fluorescent probes that can signal changes in their local environment, such as viscosity, polarity, and the presence of specific analytes. rsc.org

The impressive charge carrier mobility and strong electron-donating nature of the pyrene moiety have established it as a critical component in optoelectronic devices. nih.govacs.org Pyrene-based materials are widely used as light emitters and hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and have shown significant promise in enhancing the efficiency of perovskite solar cells. nih.govresearchgate.netnih.gov

Furthermore, the flat, extended π-system of pyrene facilitates strong π-π stacking interactions. nih.gov This property is exploited in supramolecular chemistry to construct complex, self-assembled architectures and to non-covalently functionalize materials like graphene and carbon nanotubes. In chemical biology, pyrene-modified oligonucleotides are used as sensitive probes for DNA and RNA detection, aptamer-based biosensors, and tools for studying biomolecular interactions. nih.gov

Overview of Pyren-1-aminium as a Key Derivative in Academic Investigations

This compound is the protonated cation of 1-aminopyrene (B158619), a primary amine derivative of pyrene. The functionalization at the 1-position (an active site) of the pyrene core is a common strategy in pyrene chemistry. worktribe.com The synthesis of its precursor, 1-aminopyrene, is typically achieved through the nitration of pyrene, followed by the reduction of the resulting 1-nitropyrene (B107360). In an acidic environment or through quaternization, the amino group at the 1-position becomes a positively charged aminium group. nih.govnoaa.gov

This charged group imparts distinct properties that are the focus of numerous academic investigations. The aminium cation enhances solubility in polar solvents, a significant advantage over the generally hydrophobic pyrene parent. chemicalbook.com This allows for its use in biological and aqueous systems. The positive charge also enables strong electrostatic interactions with anions and negatively charged surfaces, a property leveraged in the design of chemosensors. noaa.govgnest.org

The compound's utility is prominently featured in the development of fluorescent sensors. For instance, derivatives are used to create nanoscale ionic silicate (B1173343) platelets for bacterial detection. chemicalbook.com The fundamental photophysical properties of the pyrene core, particularly its sensitive fluorescence and excimer-forming capability, are retained and modulated by the aminium functionality. The monomer emission of pyrene derivatives is typically observed around 385 nm, with excimer emission appearing at approximately 470 nm upon aggregation. mdpi.comrsc.orgresearchgate.net

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₆H₁₁N | nih.gov |

| Molecular Weight | 217.26 g/mol | foodb.ca |

| Appearance | Yellow needles/Colorless crystals | nih.govnoaa.gov |

| Melting Point | 115-118 °C | nih.govchemicalbook.com |

| Water Solubility | Insoluble (0.576 mg/L at 25°C) | chemicalbook.com |

| LogP (Octanol-Water Partition Coefficient) | 4.31 | nih.gov |

Scope and Research Trajectories for this compound

The research landscape for this compound and related derivatives is expanding, driven by the demand for advanced functional materials with tailored optoelectronic and sensing properties.

A significant research trajectory is the development of next-generation, dopant-free hole-transporting materials (HTMs) for perovskite solar cells (PSCs). researchgate.netnih.govresearchgate.net The goal is to create HTMs that improve hole mobility and optimize the energy level alignment at the perovskite/HTM interface, thereby boosting power conversion efficiency and long-term device stability. researchgate.netnih.gov Recent studies have demonstrated that pyrene-based self-assembled monolayers (SAMs) can enhance solar cell performance, outperforming some commercially available materials. nanoge.org

In the field of fluorescent sensors, research is focused on designing highly selective and sensitive probes for detecting environmentally and biologically significant analytes, such as heavy metal ions (e.g., Cu²⁺, Pb²⁺, Ag⁺) and nitroaromatic compounds. rsc.orgrsc.orgbohrium.com The development of "turn-on" fluorescent sensors, where fluorescence is enhanced upon binding to the target, is a particularly active area. bohrium.com These sensors are being integrated into practical applications, such as test strips for the rapid, on-site detection of contaminants.

Furthermore, the synthesis of novel pyrene derivatives continues to be a major focus. Modern synthetic strategies, such as electrochemical C-N bond formation and triflic acid-promoted reactions, are being employed to create complex pyrene-based structures, including fused heterocyclic systems and carbothioamides, with tunable emission colors and high quantum efficiencies. acs.orgresearchgate.netresearchgate.net These new materials hold promise for applications in advanced optical displays and as functional components in molecular electronic devices.

| Derivative Type | Monomer Emission (λem) | Excimer Emission (λem) | Key Application | Source |

|---|---|---|---|---|

| Generic Pyrene Probes | ~370-420 nm | ~450-550 nm | Ratiometric Sensing | mdpi.com |

| Pyrene-Calix chemicalbook.comarene | - | ~470 nm (Quenched by Pb²⁺) | Ion Sensing | rsc.org |

| PN-Heterocyclic Pyrenes | 459 nm (Blue) to 622 nm (Red) | - | Tunable Emitters | acs.org |

| Pyrene-1-carboxamides | Solid-state fluorescence (monomer, aggregate, and/or excimer) | Solid-State Lighting | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

138800-85-8 |

|---|---|

Molecular Formula |

C16H12N+ |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

pyren-1-ylazanium |

InChI |

InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/p+1 |

InChI Key |

YZVWKHVRBDQPMQ-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[NH3+] |

Origin of Product |

United States |

Synthetic Methodologies for Pyren 1 Aminium and Its Derivatives

Direct Functionalization Approaches to the Pyrene (B120774) Core

Direct functionalization is a common strategy that modifies the pyrene molecule, which is known for its distinct reactivity at different positions. The 1-, 3-, 6-, and 8-positions, often called the 'active' sites, are electron-rich and thus are the primary targets for electrophilic aromatic substitution. mdpi.comnih.gov In contrast, the 2-, 4-, 5-, 7-, 9-, and 10-positions exhibit different reactivity, necessitating more specialized synthetic methods like C-H functionalization to achieve substitution. nih.gov

Electrophilic Aromatic Substitution for Amination

The direct introduction of an amino group to form 1-aminopyrene (B158619), the precursor to pyren-1-aminium, is typically achieved through a two-step electrophilic substitution sequence. Direct amination is challenging; therefore, the process commences with the nitration of the pyrene core.

The electrophilic nitration of pyrene preferentially occurs at the 1-position due to the high electron density at this site. mdpi.comnih.gov This reaction is commonly carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile, which attacks the pyrene ring to yield 1-nitropyrene (B107360).

Following nitration, the nitro group is reduced to a primary amine (-NH₂). A well-established method for this transformation involves catalytic hydrogenation. For instance, 1-nitropyrene can be effectively reduced to 1-aminopyrene using hydrazine (B178648) monohydrate in the presence of a palladium on carbon (Pd/C) catalyst in a solvent mixture like ethanol (B145695) and tetrahydrofuran (B95107) (THF).

The final step to achieve the this compound cation involves the quaternization of the amino group on 1-aminopyrene. This is typically accomplished through alkylation, for example, with an alkyl halide such as methyl iodide (CH₃I).

Table 1: Synthesis of this compound via Electrophilic Aromatic Substitution

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Electrophilic Nitration | Pyrene, HNO₃/H₂SO₄ | 1-Nitropyrene |

| 2 | Reduction | 1-Nitropyrene, Hydrazine monohydrate, 10% Pd/C, Ethanol/THF, Reflux | 1-Aminopyrene |

| 3 | Quaternization | 1-Aminopyrene, Alkyl halide (e.g., CH₃I) | This compound halide |

C–H Functionalization Strategies in Pyrene Derivatization

Transition metal-catalyzed C–H activation has become a powerful tool for the site-selective functionalization of pyrene, allowing for the introduction of substituents at positions that are not readily accessible through classical electrophilic substitution. mdpi.com These advanced methods provide routes to novel pyrene derivatives by directly converting C–H bonds into new C-C, C-O, or C-B bonds.

The direct, regioselective C–H etherification of 1-aminopyrene represents a sophisticated strategy for creating complex derivatives. Research has demonstrated the copper-mediated C–H etherification of 1-aminopyrene, which allows for the introduction of an ether linkage at a specific position on the pyrene core, expanding the library of available functionalized pyrene molecules. researchgate.net

Iridium-catalyzed C–H borylation is a key method for functionalizing the less reactive 2- and 7-positions of the pyrene core. mdpi.comrsc.org This reaction typically employs an iridium catalyst, generated in situ from precursors like [{Ir(μ-OMe)cod}₂] (where cod is 1,5-cyclooctadiene), along with a bipyridine ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). mdpi.comrsc.org The reaction of pyrene with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) under these conditions leads to the formation of C2-monoborylated and C2,C7-diborylated pyrene derivatives. mdpi.com The resulting aryl C–B bonds are exceptionally useful as they can be readily converted into other functional groups, including alcohols, ethers, and bromides, through subsequent reactions like Suzuki-Miyaura cross-coupling. rsc.org

Table 2: Iridium-Catalyzed C-H Borylation of Pyrene

| Product | Boron Reagent (Equivalents) | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| C(2)-borylated pyrene | B₂pin₂ (1.1) | [Ir(OMe)COD]₂ (5 mol%), dtbpy (10 mol%) | Cyclohexane, 80 °C, 16 h | 68% | mdpi.com |

| C(2),C(7)-bis-borylated pyrene | B₂pin₂ (2.2) | [Ir(OMe)COD]₂ (5 mol%), dtbpy (10 mol%) | Cyclohexane, 80 °C, 16 h | 97% | mdpi.com |

Decarboxylative cross-coupling offers a unique approach to functionalizing the pyrene skeleton. In one documented pathway, pyrene-1-carboxylic acid undergoes a palladium-catalyzed C–H ortho-arylation, leading to 2-arylpyrene-1-carboxylic acids. mdpi.comresearchgate.net This reaction is typically performed with aryl iodides in the presence of a palladium acetate (B1210297) catalyst. mdpi.com

Furthermore, a direct decarboxylative C–H arylation has been achieved where pyrene-1-carboxylic acid is treated with an aryl iodide in the presence of a specific palladium catalyst (PEPPSI-IPr) and a silver carbonate base, yielding 2-arylpyrene. mdpi.com This method effectively replaces the carboxylic acid group with an aryl substituent at the adjacent C2 position. Another study has shown that pyrene carboxylic acid residues can undergo a photoinduced decarboxylative thiocyanation to yield the corresponding product in high (82%) yield. rsc.org

C–H Borylation for Pyrene Functionalization

Precursor-Based Synthetic Routes

In contrast to direct functionalization, precursor-based routes construct the pyrene ring system from smaller, non-pyrene starting materials. These indirect methods are crucial for accessing substitution patterns that are difficult or impossible to achieve by modifying a complete pyrene core. rsc.org For instance, syntheses starting from precursors like 1,3-dibromopyrene, which itself can be synthesized in multiple steps from 1-methoxypyrene, allow for the creation of pyrene derivatives with specific long-axially symmetric substitution patterns. researchgate.netnih.gov Similarly, highly substituted pyrenes, such as 1,3,5,9-tetraaryl derivatives, have been synthesized from a 1,3,5,9-tetrabromo-7-tert-butylpyrene (B12505314) precursor via Suzuki–Miyaura cross-coupling reactions. rsc.org These methods provide unparalleled control over the final molecular architecture.

Synthesis via 1-Pyrenemethylamine Hydrochloride

A foundational method for the synthesis of pyrene-containing compounds involves the use of 1-pyrenemethylamine hydrochloride as a starting material. This approach provides a versatile entry point for introducing the pyrene moiety.

The free base, 1-pyrenemethylamine, is typically liberated from its hydrochloride salt by treatment with a base. For instance, dissolving 1-pyrenemethylamine hydrochloride in basic water followed by extraction with an organic solvent like diethyl ether yields the free amine. rsc.org This free base is then available for subsequent reactions.

One common application is in the synthesis of amide derivatives. For example, 1-pyrenemethylamine can be reacted with acyl chlorides, such as 4-pentynoyl chloride, in the presence of a base like potassium carbonate in a solvent such as benzene (B151609). This reaction results in the formation of the corresponding N-(pyren-1-ylmethyl)amide. rsc.org The reaction of 1-pyrenemethylamine hydrochloride with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (B52724) is another method to generate the free amine for subsequent reactions, such as with ferrocene-based compounds. escholarship.org

Furthermore, 1-pyrenemethylamine hydrochloride is utilized in Schiff base condensations. Reaction with aldehydes, like 8-hydroxyquinoline-2-carbaldehyde, in the presence of a base such as triethylamine (B128534) in ethanol, leads to the formation of an imine. This intermediate can then be chemically reduced using sodium borohydride (B1222165) to yield the corresponding amine. mdpi.com

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 1-Pyrenemethylamine hydrochloride | 1. NaOH(aq), Diethyl ether; 2. 4-pentynoyl chloride, K2CO3, Benzene | N-(pyren-1-ylmethyl)pent-4-ynamide | 80.5% | rsc.org |

| 1-Pyrenemethylamine hydrochloride | 1. Triethylamine, Ethanol; 2. 8-hydroxyquinoline-2-carbaldehyde; 3. NaBH4 | 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol | 30% (for reduction step) | mdpi.com |

Condensation Reactions with Pyrene-1-carbaldehyde

Pyrene-1-carbaldehyde serves as a key building block for constructing a variety of pyrene-based ammonium (B1175870) derivatives through condensation reactions. These reactions are often multicomponent in nature, allowing for the rapid assembly of complex molecular architectures.

A notable example is the Biginelli reaction, a one-pot cyclocondensation. The reaction of pyrene-1-carbaldehyde, a β-ketoester (like methyl or ethyl acetoacetate), and urea (B33335) or thiourea, often catalyzed by a Lewis acid such as zinc chloride, yields dihydropyrimidine (B8664642) derivatives. rsc.org These compounds can function as fluorescent chemosensors. rsc.org

Another significant application is the synthesis of substituted pyridines. A simple condensation between pyrene-1-carbaldehyde and various aryl ketones in the presence of ammonium acetate leads to the formation of 1-substituted pyrenes. acs.org This method involves an initial aldol (B89426) condensation to form an α,β-unsaturated ketone intermediate, which then undergoes cyclization with ammonium acetate to form the pyridine (B92270) ring. acs.org

Furthermore, pyrene-1-carbaldehyde can undergo condensation with 2-aminophenol (B121084) in ethanol to produce an imine-linked phenol (B47542) derivative with a high yield. gnest.org Three-component condensations involving pyrene-1-carbaldehyde, an amine, and a phosphite (B83602) reagent (the Kabachnik-Fields reaction) are also employed to synthesize α-aminophosphonates. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield | Reference |

| Pyrene-1-carbaldehyde | Methyl acetoacetate | Urea | Dihydropyrimidine | 79% | rsc.org |

| Pyrene-1-carbaldehyde | Ethyl acetoacetate | Thiourea | Dihydropyrimidine | 89% | rsc.org |

| Pyrene-1-carbaldehyde | Acetophenone derivatives | Ammonium acetate | Substituted pyridine | - | acs.org |

| Pyrene-1-carbaldehyde | 2-Aminophenol | - | Imine-linked phenol | 93% | gnest.org |

Preparation of Pyrene-Based Ammonium Salts from Halomethyl Pyrene

The synthesis of pyrene-based quaternary ammonium salts can be readily achieved through the reaction of a halomethyl pyrene, such as 1-(bromomethyl)pyrene (B43492) or 1-(chloromethyl)pyrene, with various tertiary amines. nih.govresearchgate.net This nucleophilic substitution reaction provides a straightforward route to a diverse range of ammonium salts with different alkyl substituents.

Typically, the reaction is carried out by mixing the halomethyl pyrene with a slight excess of the desired tertiary amine in a suitable solvent like toluene. The mixture is then heated for an extended period to ensure complete reaction. nih.gov The resulting quaternary ammonium salt often precipitates from the reaction mixture as a solid and can be isolated by simple filtration. nih.gov This method has been successfully used to prepare a series of pyrene-based ammonium bromides with varying alkyl chain lengths. nih.govrsc.org

The starting material, 1-(chloromethyl)pyrene, can be synthesized from 1-methylpyrene. umw.edu This methodology is valuable for creating materials with applications in areas such as CO2 fixation when combined with materials like graphitic carbon nitride (g-C3N4). nih.govrsc.org

| Halomethyl Pyrene | Tertiary Amine | Solvent | Reaction Conditions | Product | Reference |

| 1-(Bromomethyl)pyrene | Alkyl tertiary amines | Toluene | 55 °C, 48 h | Pyrene-based quaternary ammonium bromide | nih.gov |

| 1-(Chloromethyl)pyrene | - | - | - | - | umw.eduualberta.ca |

Advanced Synthetic Techniques

Beyond traditional methods, several advanced synthetic strategies have been developed to create more complex and functionalized pyrene-based ammonium and azolium structures. These techniques offer greater control over the molecular architecture and can lead to materials with unique properties.

Electrochemical Synthesis of Pyren-1-yl Azoliums via Oxidative C–N Coupling

A sustainable and efficient method for synthesizing pyren-1-yl azolium salts is through electrochemical oxidative C–N coupling. acs.orgicmub.comrsc.org This technique involves the anodic oxidation of pyrene in the presence of an azole derivative, leading to the direct formation of a C–N bond. This approach avoids the need for pre-functionalized starting materials and harsh chemical oxidants. acs.org

The reaction has been successfully applied to a variety of azoles, including 1-methylimidazole, 1,2,4-triazole, benzimidazole, and benzothiazole, affording the corresponding pyren-1-yl azolium salts in high yields. acs.orgresearchgate.net The process can be optimized by adjusting parameters such as the cell configuration, pyrene concentration, and electrosynthesis method (potentiostatic or galvanostatic). rsc.org The use of a microflow setup can further enhance the efficiency of this synthetic protocol. researchgate.net

| Pyrene | Azole Derivative | Product | Yield | Reference |

| Pyrene | 1-Methylimidazole | 1-Methyl-3-(pyren-1-yl)-1H-imidazol-3-ium tetrafluoroborate | up to 92% | acs.orgrsc.org |

| Pyrene | 1,2,4-Triazole | 1-Methyl-4-(pyren-1-yl)-1H-1,2,4-triazol-4-ium tetrafluoroborate | - | acs.orgrsc.org |

| Pyrene | Benzimidazole | 1-Methyl-3-(pyren-1-yl)-1H-benzimidazol-3-ium tetrafluoroborate | - | acs.orgrsc.org |

| Pyrene | Benzothiazole | 3-(Pyren-1-yl)-benzothiazol-3-ium tetrafluoroborate | - | acs.orgrsc.org |

Post-Synthetic Modification for Pyrene-Fused Covalent Organic Frameworks

Post-synthetic modification (PSM) is a powerful strategy for introducing functionality into pre-existing porous materials like covalent organic frameworks (COFs). This technique has been employed to create pyrene-fused azaacene COFs. researchgate.netx-mol.comresearchgate.netcsic.es

In one approach, a dione-containing COF is synthesized and then subjected to a catalyst-free cyclocondensation reaction with diamine linkers such as o-phenylenediamine (B120857) or 2,3-diaminonaphthalene. rsc.org This PSM extends the π-system of the COF backbone, leading to the formation of pyrene-fused azaacene structures within the framework. x-mol.comrsc.org This modification can significantly alter the optical and electronic properties of the material. x-mol.comresearchgate.net The conversion of the dione (B5365651) moieties can be achieved with reasonable efficiency while maintaining the crystallinity and surface area of the parent COF. researchgate.net

| Parent Material | Modifying Reagent | Resulting Structure | Conversion | Reference |

| Dione-COF | o-Phenylenediamine | Pyrene-fused azaacene COF | up to 33% | x-mol.comresearchgate.netrsc.org |

| Dione-COF | 2,3-Diaminonaphthalene | Pyrene-fused azaacene COF | - | rsc.org |

Multi-component Reactions for Complex Pyrene Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms from the starting materials. rsc.orgrsc.orgfrontiersin.org This approach is particularly valuable for the synthesis of diverse and complex pyrene-containing scaffolds.

MCRs can be categorized as domino, sequential, or consecutive, depending on the order of reagent addition and reaction conditions. rsc.org The Biginelli reaction, as mentioned earlier, is a classic example of an MCR used to create pyrene-substituted dihydropyrimidines. rsc.org Another example is the Groebke-Blackburn-Bienaymé (GBB) reaction, which can be used to synthesize imidazo[1,2-a]pyridines from aldehydes, isonitriles, and amino-pyridines. rsc.org

The versatility of MCRs allows for the creation of extensive libraries of compounds from simple starting materials. researchgate.net This strategy has been used to synthesize complex piperidine (B6355638) scaffolds and other heterocyclic systems. nih.gov By judiciously choosing the starting components, a wide range of functionalized pyrene derivatives can be accessed in a highly atom-economical and step-efficient manner. rsc.org

Chemical Reactivity and Transformation Mechanisms of Pyren 1 Aminium

Photochemical Reaction Pathways

Photochemical reactions are initiated by the absorption of light, which elevates the molecule to an electronically excited state, unlocking unique reaction pathways. slideshare.net For pyrene (B120774) derivatives, these processes are central to their applications in sensing and materials science.

The photophysical behavior of pyren-1-aminium derivatives is highly sensitive to their local environment, particularly the solvent. In mixed solvent systems, changes in solvent polarity can induce significant shifts in the aggregation state and reactivity of these molecules. For instance, pyrene-containing Schiff base molecules have been observed to be non-fluorescent in many organic solvents due to quenching processes, but exhibit a dramatic increase in fluorescence intensity upon the addition of water. researchgate.net This phenomenon, known as aggregation-induced emission (AIE), is attributed to the suppression of photoinduced electron transfer (PET) through hydrogen bonding interactions between the imine donor and water molecules. researchgate.net

The formation of nano-sized aggregates of pyrene ammonium (B1175870) derivatives can also be controlled in polymer matrices through phase separation. rsc.org Studies using trimethyl-(2-oxo-2-pyren-1-yl-ethyl)-ammonium bromide in a poly(vinylalcohol) (PVA) matrix have shown that the size of the aggregates increases with the dye concentration. psu.eduresearchgate.net At very low concentrations, only monomer emission is observed, but as concentration rises, the fluorescence peak shifts to longer wavelengths (a red shift), which is characteristic of dimer or excimer-like emission due to aggregate formation. psu.eduresearchgate.net The solvent environment during film preparation is crucial; for example, post-modification of PIM-1 polymer films by soaking them in methanolic solutions of 1-aminopyrene (B158619) allows for the absorption of the pyrene derivative into the polymer matrix, physically crosslinking the polymer chains. rsc.org

The photophysical properties of charged pyrene derivatives have also been explored in reverse micellar solutions. In these organized media, the interface between the aqueous core and the bulk organic solvent provides a unique environment where photoionization processes can be modulated.

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of this compound and its derivatives. In many of these compounds, the amine group can act as an electron donor, and upon photoexcitation, an electron is transferred to the pyrene moiety, which acts as the acceptor. scirp.org This process often leads to the quenching of the pyrene fluorescence. scirp.org For example, the fluorescence quantum yield of a pyrene-functionalized macrocycle was found to be significantly lower (0.01) compared to pyrene alone (0.65), a change attributed to PET from a side-chain nitrogen atom to the pyrene group. scirp.org

This PET mechanism is the basis for many fluorescent chemosensors. When a metal ion or another analyte binds to the amine or a chelating group connected to it, the lone pair of electrons on the nitrogen atom becomes engaged in coordination. tandfonline.com This interaction inhibits the PET process, resulting in a "turn-on" fluorescence response, where the quenched fluorescence of the pyrene core is restored or enhanced. tandfonline.commdpi.comscirp.org

The efficiency of PET can be dramatically enhanced by concentrating the donor and acceptor molecules on a surface. Studies have shown that PET from pyrene derivatives to an acceptor like methyl viologen is significantly more efficient in polystyrene latex dispersions than in a homogeneous aqueous solution. gunma-ct.ac.jp This enhancement is due to the increased local concentrations of both the donor and acceptor adsorbed onto the latex particle surface. gunma-ct.ac.jp The generation of a pyrenyl radical cation can occur upon photoexcitation when an electron is accepted from the pyrene by a suitable photocatalyst. mdpi.com

Photoinduced Dissolution and Reaction in Mixed Solvent Systems

Electrochemical Transformations

The extended π-system of the pyrene core makes it electroactive, allowing it to undergo oxidation and reduction processes. These electrochemical transformations are key to forming conductive polymers and studying reactive intermediates.

Pyrene and its derivatives, including those with amino functionalities, can undergo oxidative electropolymerization to form thin, conductive polymer films on an electrode surface. mdpi.comrsc.org This process is analogous to the formation of other conducting polymers like polyaniline. pdx.edu Porphyrins substituted with aminophenyl groups, for example, can be electropolymerized through the oxidative coupling of the amine groups. pdx.edu Similarly, triphenylamine (B166846) can be electrochemically oxidized to an aminium cation radical, which acts as a key intermediate to form polymeric structures. mdpi.com

The electropolymerization of pyrene and aniline (B41778) has been successfully carried out exclusively within the pores of activated carbon. rsc.org In this method, the monomers are adsorbed into the carbon host from the gas phase and then polymerized electrochemically in an aqueous electrolyte. rsc.org This results in very thin polymer structures with a large contact area with the conductive carbon surface, enhancing charge transfer and leading to high volumetric capacitance. rsc.org The electropolymerization process can be monitored by techniques such as cyclic voltammetry, where a continuous increase in current over successive potential scans indicates polymer film deposition. mdpi.com

| Monomer | Polymerization Conditions | Resulting Material | Key Finding/Application | Reference |

|---|---|---|---|---|

| Pyrene-cored multi-triphenylamine derivatives | Repetitive cyclic voltammetry in nBu4NClO4 / 1,2-dichloroethane (B1671644):chlorobenzene | Polymeric thin films (P1, P2) | Films show two-step NIR electrochromism; useful for optic telecommunication. | mdpi.com |

| Pyrene (PY) and Aniline (ANI) | Adsorption into activated carbon, then electrochemical polymerization in H2SO4 (aq) | PPY- and PANI-hybridized activated carbon | Enhanced volumetric capacitance for high-performance asymmetric capacitors. | rsc.org |

| Indole | Electropolymerization at polycrystalline Pt electrode in acidic sulfuric media | Polyindole thin films | Demonstrates "self-propagation" or autocatalytic nature of the polymerization process. | acs.org |

| Porphyrins with aminophenyl groups | Oxidative electropolymerization | Polyaniline-like polymer films | Process is analogous to the formation of polyaniline. | pdx.edu |

One-electron oxidation of the pyrene core, either electrochemically or through photo-oxidation, generates a highly reactive pyrenyl radical cation. mdpi.comnih.gov These radical cations are key intermediates in many reactions. For example, in Friedel-Crafts reactions involving benzene (B151609) and 1,2-dichloroethane in the presence of AlCl₃, the pyrenyl radical cation has been identified as the species responsible for the observed ESR spectrum. psu.edu

The generation of pyrenyl cation radicals can be achieved via visible light photoredox catalysis. mdpi.com Upon photoexcitation, a photocatalyst like [RuII(bpz)₃][PF₆]₂ can accept an electron from pyrene, converting it into its corresponding radical cation. mdpi.com These short-lived radical cations are electrophilic and can react with various nucleophiles. nih.gov For instance, the pyrenyl radical cation can react with nucleophilic P(OEt)₃ to generate a phosphonylated species. mdpi.com In the absence of other nucleophiles, these radical cations can react with another pyrene molecule, leading to polymerization. researchgate.net The radical cations derived from benzo[a]pyrene (B130552) are known to react with DNA, forming depurinating adducts. nih.gov

Oxidative Electropolymerization for Film Formation

Derivatization Reactions for Functional Enhancement

The chemical functionality of this compound can be readily modified through derivatization of the primary amine group, allowing for the synthesis of a wide range of functional molecules. These reactions are crucial for tailoring the properties of the pyrene scaffold for specific applications, such as in chemical biology and materials science. mdpi.comunifi.it

One of the most common derivatization strategies is the formation of a Schiff base (an imine) through the condensation of 1-aminopyrene (or its derivatives) with an aldehyde or ketone. researchgate.netscirp.org This reaction introduces a new linkage that can influence the molecule's electronic properties and provides additional coordination sites for metal ions, forming the basis of many fluorescent sensors. scirp.org

Another powerful technique is the use of 1-aminopyrene in multicomponent reactions, such as the Ugi reaction. researchgate.net This allows for the rapid assembly of complex molecules from simple starting materials, combining the unique photophysical properties of the pyrene core with other functional groups. researchgate.net

Furthermore, 1-aminopyrene and its derivatives, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), are widely used as fluorescent labels for the analysis of biomolecules. thermofisher.com Reductive amination is a common method to attach these pyrene-based tags to aldehydes and ketones, such as the reducing ends of carbohydrates. unifi.itresearchgate.net This labeling enhances detection sensitivity in separation techniques like capillary electrophoresis and chromatography, facilitating the detailed analysis of glycans. unifi.itresearchgate.net

| Reaction Type | Reactants | Product Type | Functional Enhancement | Reference |

|---|---|---|---|---|

| Schiff Base Condensation | 1-Aminopyrene + Aldehyde/Ketone | Pyrene-derived imine | Creates fluorescent chemosensors for metal ions (e.g., Zn²⁺, Al³⁺). | scirp.org |

| Reductive Amination | 1-Aminopyrene derivative (APTS) + Reducing sugar | Fluorescently labeled glycan | Enables sensitive detection and analysis of carbohydrates. | unifi.itthermofisher.comresearchgate.net |

| Ugi Multicomponent Reaction | 1-Aminopyrene + Isocyanide + Aldehyde + Carboxylic Acid | α-acylaminocarboxamide with pyrene tag | Rapid synthesis of complex, diverse natural product-like molecules. | researchgate.net |

| C-H Functionalization | N-(pyren-1-yl)picolinamide + Alkenes/Alkynes | C10-alkylated/arylated pyrene | Accesses the relatively inaccessible K-region of the pyrene core. | mdpi.com |

Schiff Base Formation and Reduction

The primary amine functionality of 1-aminopyrene readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. ekb.egresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to yield a C=N double bond. ekb.eg These pyrene-based Schiff bases are notable for their structural properties and have been investigated for their potential in coordination chemistry and as intermediates in the synthesis of more complex molecules. mdpi.comresearchgate.net

For instance, a novel pyrene-based Schiff base was synthesized by reacting 1-aminopyrene with 3-ethoxy salicylaldehyde. mdpi.com The resulting compound, (E)-2-ethoxy-6((pyren-1-ylimino)methyl)phenol, was characterized and its crystal structure determined, confirming the formation of the imine linkage. mdpi.com The conformation around the N=C bond was found to be E, and the pyrene ring system was inclined relative to the benzene ring. mdpi.com

Derivatization for Fluorescence Enhancement and Analytical Applications

The inherent fluorescence of the pyrene moiety can be modulated and enhanced through derivatization of the amino group. This has led to the development of a range of fluorescent probes for analytical applications. google.com The principle often relies on altering the electronic properties of the pyrene system, for example, through photo-induced electron transfer (PET) mechanisms which can be turned "on" or "off" by binding to a specific analyte. scirp.org

One common strategy involves reacting 1-aminopyrene or its derivatives with reagents that introduce a second pyrene group, leading to the potential for excimer fluorescence. google.com Excimer formation, where an excited-state dimer is formed between two pyrene molecules in close proximity, results in a characteristic, red-shifted emission compared to the monomer fluorescence. mdpi.comscirp.org This distinct signal can be used for the selective detection of target molecules. For example, 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) is a reagent used to derivatize polyamines. scirp.orgresearchgate.net The resulting di-pyrene labeled derivatives exhibit intramolecular excimer fluorescence, allowing them to be distinguished from mono-amine derivatives. researchgate.netthermofisher.com

The following table summarizes various pyrene-based derivatization reagents and their applications:

| Derivatization Reagent | Analyte | Detection Principle | Reference |

| 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) | Polyamines | Intramolecular excimer fluorescence | scirp.orgresearchgate.net |

| 1-Pyrenesulfonyl chloride | Amines, Estrogens | Enhanced fluorescence intensity | mdpi.comthermofisher.com |

| 2-chloro-4-methoxy-6-(4-(pyren-4-yl)butoxy)-1,3,5-triazine | Polyamines | Excimer fluorescence | google.commdpi.com |

| 4-(1-pyrene)butyric acid hydrazide (PBH) | Aspartic acid, NMDA | Intramolecular excimer fluorescence | researchgate.net |

The conditions for these derivatization reactions, such as pH, temperature, and reaction time, are crucial for optimal performance and are often optimized for specific applications. mdpi.com For instance, the derivatization of biogenic amines with pyrene sulfonyl chloride is typically carried out in a moderately alkaline medium to deprotonate the amines. mdpi.com

Formation of Supramolecular Structures through Cation Interactions

The this compound cation, with its positively charged ammonium group and large, electron-rich aromatic surface, is an ideal candidate for forming supramolecular structures through non-covalent interactions. wikipedia.org A key interaction in this context is the cation-π interaction, where the positive charge of the ammonium group interacts favorably with the electron-rich π-system of another aromatic molecule. caltech.edursc.org These interactions are significant in both the gas phase and in aqueous media, contributing to binding energies that can be competitive with hydrogen bonds. caltech.edu

In addition to cation-π interactions, other non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals forces play a crucial role in the self-assembly of this compound derivatives into well-defined architectures. wikipedia.org The planar structure of the pyrene moiety facilitates π-π stacking, where aromatic rings arrange themselves in a face-to-face or face-to-edge manner.

An example of this is the interaction of pyrene-based ammonium bromides with graphitic carbon nitride (g-C3N4). nih.govrsc.org The pyrene moiety interacts with the g-C3N4 surface through π-π stacking, leading to the formation of a hybrid material with synergistic properties. nih.govrsc.org These supramolecular assemblies have shown promise in catalytic applications. nih.govrsc.org The formation of these structures is a key aspect of host-guest chemistry, where a host molecule can bind a guest molecule, such as this compound, within its cavity. wikipedia.orgchinesechemsoc.org

Catalytic Reactions

The unique electronic and structural properties of this compound derivatives have been harnessed in the field of catalysis. Specifically, pyrene-based ammonium salts have been developed as effective organocatalysts for important chemical transformations.

CO2 Fixation Reactions with Epoxides Utilizing Pyrene-Based Ammonium Bromides

A significant application of pyrene-based ammonium salts is in the catalytic fixation of carbon dioxide (CO2) with epoxides to produce cyclic carbonates. nih.govscispace.com This reaction is an atom-efficient and environmentally benign route to valuable chemicals that have applications as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers. scispace.commdpi.com

Pyrene-based ammonium bromides, in conjunction with a co-catalyst like graphitic carbon nitride (g-C3N4), have been shown to be highly effective for this transformation under mild conditions (e.g., 80 °C and atmospheric pressure). nih.govrsc.orgscispace.com The catalytic system operates through a synergistic mechanism. The pyrene moiety of the ammonium salt interacts with the g-C3N4 via π-π stacking. nih.govrsc.org The ammonium group and the bromide ion of the catalyst play crucial roles in activating the epoxide and facilitating the nucleophilic attack that leads to the formation of the cyclic carbonate. nih.govscispace.comd-nb.info

The proposed mechanism involves the activation of the epoxide by the catalyst system, followed by the insertion of CO2 and subsequent ring-closure to yield the cyclic carbonate. d-nb.info The efficiency of these catalysts allows for high yields (often exceeding 93%) for a variety of epoxides with different functional groups. rsc.orgscispace.com

The following table presents data on the catalytic performance of a pyrene-based ammonium bromide/g-C3N4 system for the CO2 fixation with various epoxides. scispace.com

| Epoxide | Time (h) | Yield (%) | Reference |

| Epichlorohydrin (ECH) | 16 | >93 | scispace.com |

| Epibromohydrin | 16 | >93 | scispace.com |

| Glycidyl (B131873) phenyl ether | 16 | >93 | scispace.com |

| Allyl glycidyl ether | 16 | >93 | scispace.com |

| Butyl glycidyl ether | 32 | >93 | scispace.com |

| Styrene oxide | 32 | >93 | scispace.com |

| Glycol diglycidyl ether | 48 | >93 | scispace.com |

The development of these pyrene-based organocatalysts represents a significant advancement in the field of CO2 utilization, offering a metal-free and sustainable alternative to traditional catalytic systems. scispace.comresearchgate.net

Spectroscopic Characterization and Advanced Photophysical Studies

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy reveals the energy required to promote electrons from the ground state (S₀) to various excited singlet states (Sₙ). For pyrene-based compounds, the resulting spectrum is characterized by several distinct absorption bands corresponding to different electronic transitions.

The UV-Visible absorption spectrum of Pyren-1-aminium and its derivatives retains the characteristic features of the parent pyrene (B120774) molecule but with notable shifts and changes in band intensity. The spectrum typically displays strong, structured absorption bands below 365 nm. These are assigned to the allowed S₀→S₂ and S₀→S₃ π-π* transitions of the pyrene moiety. nih.govresearchgate.net A much weaker, and sometimes obscured, band system corresponding to the symmetry-forbidden S₀→S₁ transition can be observed at the red edge of the main absorption bands. nih.govresearchgate.net

The introduction of the amino group at the C1 position causes a perturbation of the pyrene π-electron system, leading to a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyrene. nih.gov For example, studies on 1-aminopyrene (B158619) show absorption maxima around 355 nm. In various solvents and as part of larger molecular systems, the characteristic absorption bands of the pyrene moiety are consistently identified, though their exact positions may vary. For instance, in a terpyridine-bis-pyrene system, bands were identified at 240 nm, 270 nm (shoulder), and 347 nm. researchgate.net When incorporated into ensembles with transition metal disulfides in DMF, pyrene absorption bands were detected at 315, 330, and 345 nm. researchgate.net The protonated form of pyrene, isolated in a neon matrix, shows a significant shift, with the onset of its strongest S₀→S₁ transition recorded at 487.5 nm. thermofisher.com

Table 1: Representative UV-Visible Absorption Maxima for Pyrene and its Derivatives

| Compound/System | Solvent/Environment | Absorption Maxima (λmax) [nm] | Reference |

| Pyrene-PEI Conjugate | --- | 326, 343 | scispace.com |

| 1-Pyrene Amine | Dichloromethane | Red-shifted vs. Pyrene | nih.gov |

| Pyrene | DMF | 315, 330, 345 | researchgate.net |

| TpyPhPyrene₂ | THF | 240, 270 (sh), 347 | researchgate.net |

| Protonated Pyrene | Neon Matrix | 487.5 (onset) | thermofisher.com |

The absorption spectrum of unsubstituted pyrene is renowned for its well-resolved vibronic fine structure, which arises from the coupling of electronic transitions with various vibrational modes of the molecule. nih.govrsc.org This structure provides valuable information about the vibrational energy levels of the excited state. rsc.org

However, upon substitution, particularly with an electron-donating group like the amino group in this compound, the vibronic structure associated with the S₀→S₂ and S₀→S₃ transitions often loses much of its resolution. nih.gov This band broadening is attributed to the increased substituent-induced perturbation of the pyrene's molecular symmetry and enhanced solute-solvent interactions. nih.govresearchgate.net While the fine structure is diminished in the higher-energy transitions, a resolved vibronic feature can sometimes still be identified for the weak S₀→S₁ transition. nih.gov The loss of the distinct vibronic progression is a key spectral indicator of the substitution on the pyrene ring system.

UV-Visible Absorption Profiles

Emission Spectroscopy

Emission spectroscopy of this compound is particularly insightful, as the fluorescence properties are highly sensitive to the local environment, concentration, and the formation of excited-state complexes known as excimers.

This compound, like other pyrene derivatives, exhibits two distinct forms of fluorescence: monomer and excimer emission.

Monomer Emission: At low concentrations, an excited this compound molecule returns to the ground state by emitting light from its locally excited singlet state. This monomer emission is characterized by a structured spectrum with distinct vibronic bands. rsc.orgresearchgate.net These bands typically appear in the range of 370 nm to 420 nm. rsc.org The intensity ratio of different vibronic bands, particularly the first (I₁) and third (I₃) peaks, is highly sensitive to the polarity of the local microenvironment, a feature widely used in sensing applications. researchgate.netmdpi.com

Excimer Emission: As the concentration of the fluorophore increases, an excited-state monomer can interact with a nearby ground-state monomer to form an excited-state dimer, or "excimer". nih.govresearchgate.net This excimer is unstable in the ground state and, upon radiative relaxation, gives rise to a new, broad, and structureless emission band that is significantly red-shifted from the monomer fluorescence. nih.govrsc.org For pyrene-based systems, this excimer emission is typically centered at approximately 470–490 nm. nih.govrsc.org The formation of an intramolecular excimer is also possible in molecules where two pyrene moieties are held in close proximity. rsc.org

The fluorescence spectrum of this compound is strongly dependent on its concentration. This behavior is a direct consequence of the equilibrium between monomer and excimer species.

At very low concentrations, the probability of an excited molecule encountering a ground-state molecule within its fluorescence lifetime is minimal. Therefore, the emission spectrum is dominated by the structured monomer fluorescence. rsc.org As the concentration is increased, the average distance between molecules decreases, favoring the formation of excimers. koreascience.kr This results in a progressive decrease in the intensity of the monomer emission and a corresponding increase in the intensity of the broad excimer emission band. rsc.org

This concentration-dependent shift from monomer to excimer emission is a hallmark of pyrene-based fluorophores. By monitoring the ratio of excimer-to-monomer fluorescence intensity (Iₑ/Iₘ), one can probe processes that alter the local concentration or proximity of the fluorophores, such as membrane fusion, polymer chain collapse, or analyte binding. rsc.orgrsc.org For instance, studies on pyrene-functionalized polymers show that the excimer peak at 490 nm intensifies relative to the monomer peaks (370-420 nm) as the local concentration of the dye increases due to changes in polymer conformation. rsc.org

Time-resolved fluorescence spectroscopy provides critical information about the excited-state kinetics of this compound by measuring the decay of its fluorescence intensity over time following pulsed excitation. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

The monomer and excimer species of pyrene derivatives have distinct and characteristically long fluorescence lifetimes. researchgate.net The long lifetimes are a consequence of the S₀→S₁ transition being symmetry-forbidden. researchgate.net This property is advantageous as it allows for time-gated detection, which can separate the pyrene signal from background autofluorescence that typically has a much shorter lifetime (~7 ns). nih.gov

Measurements for 1-aminopyrene have reported fluorescence lifetimes ranging from 4 to 6 nanoseconds in various solvents and pH conditions. scispace.com In studies of pyrene-based binary probes, the monomer lifetime was found to be approximately 65 ns, while the excimer lifetime was around 39-40 ns. nih.gov Time-resolved fluorescence decay profiles are often analyzed using multi-exponential decay functions to account for different fluorescent species or heterogeneous environments. nih.govresearchgate.net These lifetime measurements are crucial for understanding dynamic processes such as quenching, energy transfer, and molecular interactions. researchgate.netresearchgate.net

Table 2: Representative Fluorescence Lifetimes for 1-Aminopyrene and Related Systems

| Species | System/Solvent | Lifetime (τ) [ns] | Reference |

| 1-Aminopyrene | Methanol (B129727) (degassed, pH 9) | 6 ± 1 | scispace.com |

| 1-Aminopyrene | Water (degassed, pH 9.26) | 5 ± 1 | scispace.com |

| Pyrene Monomer | Py-BP-R2 Probe | ~65 | nih.gov |

| Pyrene Excimer | Py-BP-R2 Probe | ~39 | nih.gov |

| Cellular Extract | Neuronal Protein Extract | ~7 | nih.gov |

Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrene core and the protons of the aminium group.

The pyrene moiety contains nine aromatic protons, which would appear in the downfield region of the spectrum, typically between 7.4 and 8.7 ppm, due to the deshielding effect of the aromatic ring currents. The complex splitting patterns (doublets, triplets, and multiplets) arise from the spin-spin coupling between adjacent, non-equivalent protons. Protonation of the amino group to form the aminium cation (-NH₃⁺) would further deshield the adjacent aromatic protons. The protons on the nitrogen atom would likely appear as a broad signal due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. The integration of the peak areas in the spectrum corresponds to the ratio of the number of protons giving rise to each signal, confirming the presence of nine aromatic protons and three aminium protons.

Below is a representative table of ¹H NMR spectral data for the neutral precursor, 1-aminopyrene, which serves as a basis for understanding the spectrum of the protonated species.

Table 1: Representative ¹H NMR Data for 1-Aminopyrene

| Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.29 | d | 9.2 | Hh |

| 7.99 | d | --- | Hg |

| 7.98 | d | --- | He |

| 7.97 | d | 8.4 | Hb |

| 7.92 | d | 9.3 | Hi |

| 7.88 | d | 8.8 | Hc |

| 7.86 | t | 7.7 | Hf |

| 7.71 | d | 8.8 | Hd |

| 7.40 | d | 8.3 | Ha |

| 6.34 | s | --- | -NH₂ |

Data derived from 1-aminopyrene in DMSO-d₆. The specific assignments (Ha-Hi) correspond to the different protons on the pyrene ring system.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show 16 distinct signals corresponding to the 16 carbon atoms of the pyrene core, as the molecule is asymmetric. These signals typically appear in the range of 110-145 ppm. The carbon atom bonded to the aminium group (C1) is of particular interest, and its chemical shift provides evidence of the substitution.

The Attached Proton Test (APT) is an NMR experiment that differentiates carbon signals based on the number of attached protons. rsc.orgbeilstein-journals.org In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons typically show signals with opposite phase (e.g., negative) to methine (CH) and methyl (CH₃) carbons (e.g., positive). beilstein-journals.org This technique is invaluable for unambiguously assigning the signals of the pyrene framework, distinguishing the nine CH carbons from the seven quaternary carbons.

The table below presents representative ¹³C NMR data for 1-aminopyrene, the neutral precursor to this compound.

Table 2: Representative ¹³C NMR Data for 1-Aminopyrene

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 144.36 | C1 |

| 132.02 | C7 |

| 131.67 | C11 |

| 127.70 | C5 |

| 126.52 | C3 |

| 125.85 | C9 |

| 125.70 | C16 |

| 125.14 | C15 |

| 124.14 | C13 |

| 122.91 | C10 |

| 122.37 | C8 |

| 122.13 | C12 |

| 121.76 | C6 |

| 121.39 | C14 |

| 114.72 | C4 |

| 113.13 | C2 |

Data derived from 1-aminopyrene in DMSO-d₆. The numbering corresponds to the standard IUPAC nomenclature for the pyrene ring.

¹H NMR Spectral Analysis for Structural Elucidation

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Soft ionization techniques are particularly useful for analyzing organic salts like this compound, as they minimize fragmentation.

Electrospray Ionization (ESI) is a soft ionization method that is exceptionally well-suited for the analysis of ionic, polar, and thermally labile compounds. nih.govnih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. nih.govacs.org

For this compound, which is a pre-charged cation, ESI-MS in positive ion mode is the ideal method for analysis. The technique would be expected to produce a mass spectrum dominated by a single, intense peak corresponding to the intact this compound cation [M]⁺. The high accuracy of ESI-MS allows for precise molecular weight determination, confirming the molecular formula C₁₆H₁₂N⁺. ESI-MS has been successfully used for the analysis of various aminopyrene derivatives, often as fluorescent tags for biomolecules, demonstrating the suitability of the pyrene core for this technique. researchgate.netnih.gov

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry. In FAB-MS, the analyte is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). researchgate.net This impact desorbs and ionizes molecules from the matrix, which are then analyzed.

FAB-MS is effective for analyzing non-volatile and thermally sensitive compounds, including organic salts. When analyzing this compound, the technique would generate ions directly from the sample-matrix mixture. Given that the compound is already a cation, the primary ion detected would be the intact molecular cation [M]⁺. While FAB-MS is a powerful tool, it often produces more background noise from the matrix compared to ESI-MS. researchgate.net The technique has been widely applied to the characterization of synthetic peptides and other organic compounds, where it aids in confirming molecular weight and purity.

LC-MS and MALDI-TOF for Molecular Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are powerful techniques for determining the molecular weight and purity of this compound.

In LC-MS analysis, the compound is first separated from a mixture based on its polarity and size using liquid chromatography and then ionized and detected by the mass spectrometer. For polycyclic aromatic hydrocarbon (PAH) derivatives like this compound, reverse-phase chromatography is often employed. ca.gov Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. waters.comtheanalyticalscientist.com In positive ion mode ESI, this compound, which is the protonated form of 1-aminopyrene (C₁₆H₁₁N), would be expected to show a prominent ion corresponding to its molecular weight. The molecular ion [M+H]⁺ of 1-aminopyrene would appear at a mass-to-charge ratio (m/z) corresponding to the mass of the this compound cation.

| Technique | Expected Ion | Expected m/z | Notes |

| LC-MS (ESI+) | [M+H]⁺ | ~218.09 | Represents the protonated 1-aminopyrene molecule, forming the this compound cation. |

MALDI-TOF MS is particularly useful for analyzing molecules that are prone to fragmentation with other ionization methods. scielo.org.mx In this technique, the analyte is co-crystallized with a matrix and then irradiated with a laser, causing soft ionization. For amine-containing compounds, derivatization can be used to add a permanent positive charge, enhancing detection sensitivity. nih.gov The resulting ions are then accelerated in a time-of-flight analyzer, which separates them based on their m/z ratio. This method provides a precise molecular weight determination for the this compound cation. escholarship.org

Other Spectroscopic Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. savemyexams.com The IR spectrum of this compound is characterized by the vibrational modes of the aminium group (-NH₃⁺) and the pyrene aromatic system.

The protonation of the primary amine (-NH₂) to form the aminium group (-NH₃⁺) results in significant changes in the N-H stretching region. The characteristic bands for this compound would include:

N-H Stretching: The -NH₃⁺ group exhibits broad and strong absorption bands in the region of 2800-3200 cm⁻¹. This is distinct from the sharper N-H stretching peaks of a primary amine which typically appear between 3300-3500 cm⁻¹. spectroscopyonline.com

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the pyrene ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the pyrene rings gives rise to a series of sharp peaks in the 1400-1600 cm⁻¹ region. libretexts.org

N-H Bending: The bending vibrations of the -NH₃⁺ group typically appear around 1500-1600 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are found in the 675-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic ring. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aminium (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |

| Aminium (-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Sharp |

| Aromatic Ring | C-H Bend (out-of-plane) | 675 - 900 | Strong |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule's bonds during vibration. edinst.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for characterizing the carbon skeleton of the pyrene moiety. The resulting spectrum serves as a unique "vibrational fingerprint" for the compound. mdpi.com

For this compound, the Raman spectrum would be dominated by the vibrational modes of the pyrene ring system. Key features would include:

Ring Breathing Modes: Strong, sharp peaks characteristic of the polycyclic aromatic structure.

C=C Stretching Modes: Intense bands corresponding to the in-plane stretching of the aromatic carbon-carbon bonds.

C-H Bending Modes: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds.

The protonation of the amine group to form this compound would also influence the Raman spectrum. The vibrational modes of the -NH₃⁺ group, such as N-H stretching and bending, would be Raman active, although they may be weaker compared to the signals from the pyrene ring. ornl.gov The specific frequencies of the pyrene ring vibrations can also be subtly shifted upon protonation due to changes in the electronic distribution.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| Pyrene Ring Breathing | ~1200 - 1400 | Strong, characteristic fingerprint of the pyrene core. |

| Aromatic C=C Stretch | ~1550 - 1650 | Intense bands related to the aromatic framework. |

| Aromatic C-H Bend | ~1000 - 1100 | In-plane bending vibrations. |

Spectroelectrochemical Analysis in Thin Layer Cells

Spectroelectrochemistry combines spectroscopy (typically UV-Visible or fluorescence) with electrochemistry to study the spectral properties of electrochemically generated species. researchgate.net By using an optically transparent thin-layer electrode (OTTLE) cell, the redox behavior of this compound can be monitored in real-time by observing changes in its absorption or fluorescence spectrum as a potential is applied. researchgate.netnih.gov

This technique allows for the direct observation of the electronic transitions of the this compound cation and its oxidized or reduced forms. For example, by applying an oxidative potential, one could study the formation of the corresponding radical cation and any subsequent chemical reactions. The changes in the absorption spectrum (e.g., the appearance of new absorption bands at different wavelengths) can be correlated with the specific redox processes occurring at the electrode surface. frontiersin.org This provides valuable insights into the electronic structure of the molecule and the stability of its various oxidation states. Recent advancements have also utilized thin-film infrared spectroelectrochemistry to probe the mechanistic details of reactions involving immobilized pyrene-containing complexes. escholarship.org

Theoretical and Computational Investigations of Pyren 1 Aminium

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide information about the arrangement of electrons and the geometry of the molecule in its ground state.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a popular and versatile method for calculating the ground-state properties of molecules. wikipedia.orgacs.org DFT methods have been successfully applied to the study of polycyclic aromatic hydrocarbons like pyrene (B120774) and its derivatives. scirp.org

In the study of pyrene and its monochlorinated derivatives, the B3LYP/6-311G** method and basis set were found to be suitable for predicting the minimum energy optimized structure. scirp.org The calculated bond lengths and angles for pyrene using this method are in good agreement with experimental data, indicating the validity of the computational approach. scirp.org For instance, DFT calculations at the B3LYP/6-311G(d,p) level are commonly used to optimize initial structures, which can be generated from X-ray crystallography data. doi.org

The planarity of the pyrene ring system is a key feature. scirp.org Geometry optimizations performed using DFT confirm that pyrene and its derivatives maintain a high degree of planarity in their ground state. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain chemical reactivity, stability, and electronic properties. acs.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and reactivity. scirp.orgfudutsinma.edu.ng A larger HOMO-LUMO gap suggests higher stability and lower reactivity. scirp.org

For pyrene, the calculated HOMO-LUMO gap is approximately 3.84 eV, which is in excellent agreement with the experimental value of 3.85 eV. scirp.org In a derivative, Pyren-1-aminium, DFT calculations (B3LYP/6-311G(d,p)) show a HOMO-LUMO gap of 3.2 eV. vulcanchem.com The HOMO and LUMO are distributed across the pyrene-imidazole system in this case. vulcanchem.com

The nature of the HOMO and LUMO can also provide insight into the electronic transitions of the molecule. nih.gov In pyrene, a nodal plane passing through the 2- and 7-positions in both the HOMO and LUMO helps to explain the different photophysical behaviors of derivatives substituted at various positions. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| Pyrene | - | - | 3.84 | B3LYP/6-311G** scirp.org |

| This compound | - | - | 3.2 | B3LYP/6-311G(d,p) vulcanchem.com |

Excited State Dynamics and Photophysical Modeling

Understanding the behavior of molecules in their excited states is crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescence sensing. Computational methods are instrumental in modeling these complex processes.

Time-Dependent Density Functional Theory (TD-DFT) for Luminescence Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules and predicting their absorption and emission spectra. nih.govaps.org It allows for the investigation of luminescence transitions by modeling the electronic processes that occur when a molecule absorbs and emits light. nih.govbohrium.com

TD-DFT calculations, often using functionals like B3LYP and CAM-B3LYP, have been shown to reproduce experimental trends in the absorption and emission wavelengths of pyrene derivatives. nih.gov For instance, in a study of pyrene derivatives, TD-DFT calculations helped to rationalize the observed photophysical properties by considering the nature of the orbitals involved in the electronic transitions. nih.gov The choice of functional can be critical; for example, CAM-B3LYP and ωB97XD have been found to give correct band positions for pyrene. nih.gov

Computational Analysis of Solvent and Substituent Effects on Photophysical Properties

The photophysical properties of molecules can be significantly influenced by their environment, particularly the solvent. mdpi.comucsb.edunumberanalytics.com Computational models can be used to investigate these effects. The Polarizable Continuum Model (PCM) is a common implicit solvent model used in such calculations. doi.orgnih.gov

Studies on pyrene and its derivatives have shown that solvents can influence their electronic properties. fudutsinma.edu.ng For example, the HOMO-LUMO energy gap of pyrene has been observed to change in different solvents. fudutsinma.edu.ng The polarity of the solvent can affect the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. ucsb.edu

Substituents on the pyrene core also play a major role in determining its photophysical properties. nih.gov The position of the substituent is critical. For example, derivatives substituted at the 1-position of pyrene show a strong influence on both the S1 ← S0 and S2 ← S0 electronic transitions, while those substituted at the 2- and 2,7-positions primarily affect the S1 ← S0 transition. nih.gov This can be rationalized by considering the distribution of the frontier molecular orbitals. nih.gov

Intermolecular Interaction Studies

Intermolecular interactions are the forces that exist between molecules and are crucial in determining the properties of materials in the solid state and in solution. acs.org For pyrene derivatives, these interactions, particularly π-π stacking, are significant. iucr.org

Computational methods can be employed to study these interactions. For instance, Hirshfeld surface analysis can quantify the different types of intermolecular contacts within a crystal structure. iucr.org For a pyrene Schiff base derivative, this analysis revealed that H⋯H, H⋯C/C⋯H, and C⋯C interactions are the most important for crystal packing. iucr.org

Energy framework calculations can further elucidate the nature and strength of these interactions, distinguishing between electrostatic and dispersion contributions. iucr.org In the case of a (E)-2-[(pyren-1-ylmethylidene)amino]ethanol, dispersion forces were found to be the dominant stabilizing interaction in the crystal packing. iucr.org Studies on pyrene homodimers have also utilized computational tools to explore different conformations and the energetics of dimerization, revealing that oxidation can lead to stronger intermolecular interactions. chemrxiv.orgualberta.ca

Quantum Chemical Calculations of π–π Stacking Interactions

The non-covalent association between aromatic rings, known as π–π stacking, is a fundamental interaction that governs the assembly of molecules in materials science and biology. For this compound, the presence of a positive charge on the aminium group significantly influences these interactions compared to neutral pyrene.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are instrumental in quantifying the energetics and geometries of these stacked complexes. researchgate.netresearchgate.net DFT methods, especially those incorporating dispersion corrections (e.g., DFT-D) or functionals designed to capture non-covalent interactions (e.g., M06-2X), have become essential tools for studying π–π stacking in medium to large molecular systems. arxiv.orgscirp.org

Studies on related cationic aromatic systems reveal that the interaction between a cationic π system and a neutral π system (π⁺–π interaction) is considerably stronger than that between two neutral π systems. researchgate.netacs.org Cationic N-heterocycles, for instance, form significantly more stable π-stacking complexes than their neutral counterparts. researchgate.net This enhanced stability is primarily attributed to a combination of dispersion and electrostatic forces. acs.org

In the context of this compound, we can infer its behavior from studies on similar structures. For example, quantum chemical calculations have been used to confirm π–π stacking interactions between pyrene-based ammonium (B1175870) bromides and graphitic carbon nitride (g-C₃N₄). rsc.org These calculations help to elucidate the nature of the interaction, which is crucial for applications such as the catalytic fixation of CO₂. rsc.org

The geometry of the stacked dimer is also critical. Two primary conformations are typically considered: the sandwich (face-to-face) and the displaced-stacked arrangement. Computational analyses show that for π⁺–π systems, the displaced-stacked form is often favored. acs.org Theoretical calculations can determine the binding energies for these different configurations, providing insight into the most stable packing arrangements. For this compound dimers, a displaced-stacked arrangement would likely be favored to balance attractive and repulsive electrostatic interactions.

Table 1: Representative Interaction Energies for Stacked Aromatic Dimers

This table presents theoretical interaction energies for different types of aromatic dimers, illustrating the relative strength of the interactions. The values are indicative and sourced from general computational studies on aromatic systems.

| Interacting System | Stacking Type | Method | Interaction Energy (kcal/mol) |

| Benzene-Benzene | Displaced-Stacked | CCSD(T) | -2.7 |

| Benzene-Benzene | T-shaped | CCSD(T) | -2.8 |

| Naphthalene Dimer | Stacked | CCSD(T) | -4.8 |

| Pyridine (B92270)⁺-Benzene | Displaced-Stacked | DFT/M06-2X | -16.5 |

| Pyridine⁺-Benzene | T-shaped | DFT/M06-2X | -15.9 |

Note: Data is compiled from representative values in computational chemistry literature to illustrate trends in interaction energies. CCSD(T) is Coupled Cluster with Singles, Doubles, and perturbative Triples. DFT is Density Functional Theory.

Molecular Conformation and Packing Effects on Optical Properties

The optical properties of pyrene-based compounds are profoundly influenced by their molecular conformation and how they pack in the solid state or in aggregates. worktribe.comacs.org The position of substituents on the pyrene core is a key determinant of its photophysical behavior. worktribe.comacs.org

Theoretical studies on 1-substituted pyrene derivatives show a strong influence on both the S₁ ← S₀ and S₂ ← S₀ electronic transitions. acs.org This is in contrast to derivatives substituted at the 2- or 7-positions, where the effect is primarily on the S₁ ← S₀ transition. worktribe.comacs.org This difference is rationalized by the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of pyrene; a nodal plane passes through the 2- and 7-positions, making them less sensitive to substitution effects on certain transitions. worktribe.comacs.org For this compound, the aminium group at the 1-position is expected to strongly modulate the absorption and emission spectra.

Molecular packing can lead to phenomena such as aggregation-induced emission (AIE) or fluorescence quenching. gdut.edu.cn Pyrene itself is known for forming excimers (excited-state dimers) via π–π stacking, which results in a characteristic broad, red-shifted emission band and quenching of the monomer fluorescence. worktribe.com The introduction of bulky substituents can sterically hinder this process, preserving the monomer emission even in the solid state. worktribe.com The conformation of the molecule, such as the twist angle between the substituent and the pyrene plane, plays a significant role. gdut.edu.cn

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict the electronic absorption and emission spectra. worktribe.comresearchgate.net These calculations can correlate specific conformational geometries with observed optical properties. For example, studies on pyrene-based systems have shown that different single-molecule conformations can lead to different crystal packing models, resulting in distinct emission colors, such as sky-blue versus green excimer fluorescence. worktribe.com The relationship between molecular structure, packing, and the resulting optoelectronic performance is a critical area of investigation for developing functional materials. acs.orgnih.gov For this compound, the interplay between the charged group, its counter-ion, and intermolecular forces like hydrogen bonding and π-stacking will dictate the solid-state packing and, consequently, its luminescent properties. acs.org

Table 2: Predicted Effects of Conformation on Pyrene Derivative Optical Properties

This table summarizes general findings from computational and experimental studies on how molecular arrangement affects the photophysical characteristics of pyrene derivatives.

| Property | Planar / Co-facial Stacking | Twisted / Sterically Hindered Conformation |

| Emission Spectrum | Broad, red-shifted excimer emission | Sharp, structured monomer emission |

| Fluorescence Quantum Yield | Often reduced (quenching) | Often higher in solid state |

| HOMO-LUMO Gap | Generally smaller in aggregates | Closer to the single-molecule value |

| Predicted by | TD-DFT, Marcus Theory | TD-DFT, Analysis of steric hindrance |

Advanced Applications and Research Directions in Materials Science and Sensing

Fluorescent Probes and Chemical Sensors

Pyren-1-aminium and its derivatives are extensively utilized as fluorescent probes and chemical sensors due to their unique photophysical properties. rsc.org The pyrene (B120774) moiety is characterized by a high extinction coefficient, a long fluorescence lifetime, and the ability to form excimers—excited-state dimers that exhibit a significant red-shift in their fluorescence emission compared to the monomer. beilstein-journals.orgmdpi.com This excimer formation is highly sensitive to the local environment, making pyrene-based compounds excellent reporters of molecular interactions and conformational changes. beilstein-journals.orgnih.gov

Development of Fluorescent Probes for Biomolecules (Nucleic Acids, Proteins)